molecular formula C20H23N3O2S B7001163 N-(6-methyl-5-phenylpyridin-2-yl)-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide

N-(6-methyl-5-phenylpyridin-2-yl)-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide

Cat. No.: B7001163
M. Wt: 369.5 g/mol
InChI Key: VZBZZIQTMBHYPN-UHFFFAOYSA-N
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Description

N-(6-methyl-5-phenylpyridin-2-yl)-9-oxo-9lambda4-thia-3-azabicyclo[421]nonane-3-carboxamide is a complex organic compound featuring a bicyclic structure with a pyridine ring, a phenyl group, and a thia-azabicyclo nonane core

Properties

IUPAC Name

N-(6-methyl-5-phenylpyridin-2-yl)-9-oxo-9λ4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-14-18(15-5-3-2-4-6-15)9-10-19(21-14)22-20(24)23-12-11-16-7-8-17(13-23)26(16)25/h2-6,9-10,16-17H,7-8,11-13H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBZZIQTMBHYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)N2CCC3CCC(C2)S3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-5-phenylpyridin-2-yl)-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the construction of the bicyclic core, followed by the introduction of the pyridine and phenyl groups. Key steps may include cyclization reactions, nucleophilic substitutions, and amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency. Additionally, purification methods like crystallization and chromatography are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-5-phenylpyridin-2-yl)-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to direct the reaction towards the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

N-(6-methyl-5-phenylpyridin-2-yl)-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(6-methyl-5-phenylpyridin-2-yl)-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein and modulating biological pathways. Detailed studies, including molecular docking and biochemical assays, are conducted to elucidate these interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methyl-5-phenylpyridin-2-yl)-9-oxo-9lambda4-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide analogs: Compounds with slight modifications in the bicyclic core or substituents.

    Bicyclo[3.3.1]nonane derivatives: Compounds with a similar bicyclic structure but different functional groups.

Uniqueness

This compound is unique due to its specific combination of a thia-azabicyclo nonane core with a pyridine and phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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